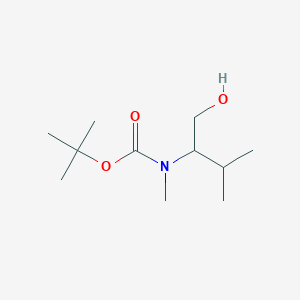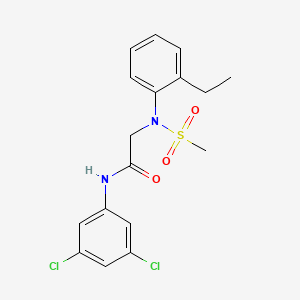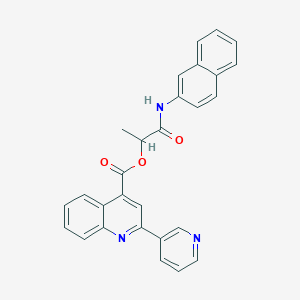![molecular formula C18H18BF4N3 B12499229 5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12499229.png)
5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate is a triazolium-based compound with the molecular formula C18H18BF4N3 and a molecular weight of 363.16 g/mol . This compound belongs to the class of triazoles, which are known for their diverse applications in various fields such as medicinal chemistry, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Aplicaciones Científicas De Investigación
5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound can prevent necroptosis and reduce inflammation and cell death in various disease models .
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate: A stereoisomer with similar chemical properties.
®-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate: A compound with a perfluorophenyl group, offering different reactivity and applications.
®-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate: A compound with a trifluoromethyl group, providing unique chemical properties.
Uniqueness
5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate is unique due to its specific structure and the presence of the tetrafluoroborate anion, which can influence its reactivity and stability. Its ability to inhibit RIPK1 and its applications in various fields make it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
C18H18BF4N3 |
|---|---|
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H18N3.BF4/c1-3-7-15(8-4-1)13-17-11-12-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1 |
Clave InChI |
BYNZPPBHTLSTBG-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


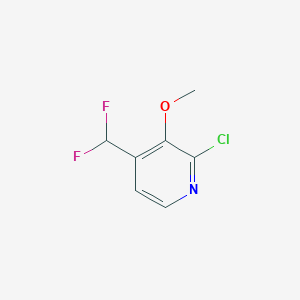
![1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine](/img/structure/B12499158.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12499175.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12499176.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-phenylpyridine](/img/structure/B12499187.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12499190.png)
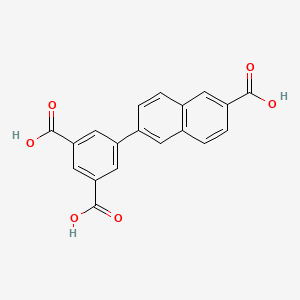
![Ethyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499207.png)
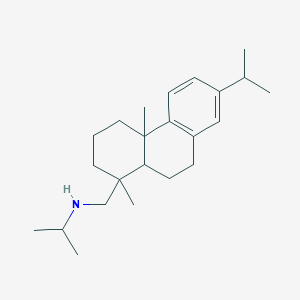
![(2-Chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12499211.png)

